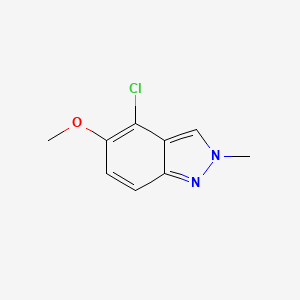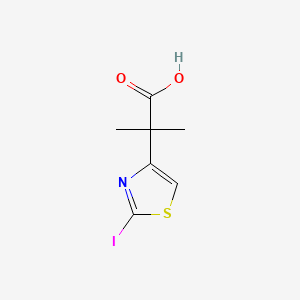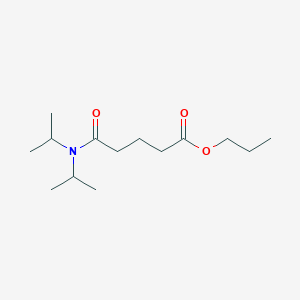
Propyl 5-(dipropan-2-ylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 5-(dipropan-2-ylamino)-5-oxopentanoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a propyl ester group, a dipropan-2-ylamino group, and a ketone functional group within a pentanoate backbone. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-(dipropan-2-ylamino)-5-oxopentanoate typically involves the esterification of 5-(dipropan-2-ylamino)-5-oxopentanoic acid with propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 5-(dipropan-2-ylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-(dipropan-2-ylamino)-5-oxopentanoic acid.
Reduction: 5-(dipropan-2-ylamino)-5-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 5-(dipropan-2-ylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propyl 5-(dipropan-2-ylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The dipropan-2-ylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropylamine: A secondary amine with similar steric properties.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropyl ether: An ether with similar alkyl groups but different functional properties.
Uniqueness
Propyl 5-(dipropan-2-ylamino)-5-oxopentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
7249-58-3 |
|---|---|
Formule moléculaire |
C14H27NO3 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
propyl 5-[di(propan-2-yl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C14H27NO3/c1-6-10-18-14(17)9-7-8-13(16)15(11(2)3)12(4)5/h11-12H,6-10H2,1-5H3 |
Clé InChI |
KBZAMIJKTJMANM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CCCC(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


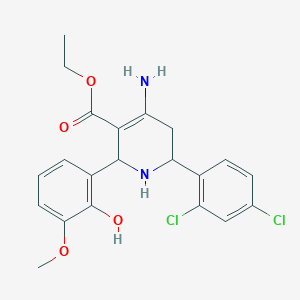

![N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide](/img/structure/B14013753.png)
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
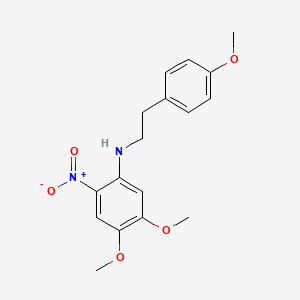
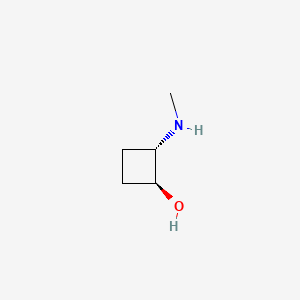
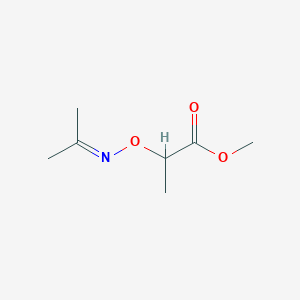
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)

